2-[(4-Fluorobenzyl)thio]nicotinic acid chemical structure and properties
2-[(4-Fluorobenzyl)thio]nicotinic acid chemical structure and properties
An In-Depth Technical Guide to 2-[(4-Fluorobenzyl)thio]nicotinic Acid: Structure, Properties, and Therapeutic Potential
Authored by: Senior Application Scientist
Introduction
The nicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 3-position, is a cornerstone in medicinal chemistry and drug discovery.[1] As a derivative of vitamin B3 (niacin), this privileged structure is integral to essential metabolic coenzymes and has been successfully leveraged to develop a wide array of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-[(4-Fluorobenzyl)thio]nicotinic acid, detailing its chemical structure, predicted physicochemical properties, a proposed synthetic route, and potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Synthesis
The chemical structure of 2-[(4-Fluorobenzyl)thio]nicotinic acid incorporates three key pharmacophores: the nicotinic acid core, a flexible thioether linkage, and a 4-fluorobenzyl group. The strategic placement of the thioether at the 2-position and the fluorine atom on the benzyl ring are expected to significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.
1.1. Structural Analysis
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Nicotinic Acid Core: The pyridine ring and carboxylic acid group provide a rigid scaffold with hydrogen bonding capabilities, crucial for interactions with biological targets.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid can act as both a donor and an acceptor.[1]
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Thioether Linkage: The sulfur atom introduces a flexible linkage, allowing the 4-fluorobenzyl group to adopt various conformations within a binding pocket. The thioether moiety can also participate in van der Waals and hydrophobic interactions.
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4-Fluorobenzyl Group: The introduction of a fluorine atom at the para-position of the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can alter the electrostatic potential of the molecule and influence protein-ligand interactions.
1.2. Proposed Synthesis
A plausible and efficient synthesis of 2-[(4-Fluorobenzyl)thio]nicotinic acid can be achieved through a nucleophilic substitution reaction. The following protocol outlines a high-yield synthetic pathway.
Experimental Protocol: Synthesis of 2-[(4-Fluorobenzyl)thio]nicotinic acid
Objective: To synthesize 2-[(4-Fluorobenzyl)thio]nicotinic acid from 2-mercaptonicotinic acid and 4-fluorobenzyl chloride.
Materials:
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2-Mercaptonicotinic acid
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4-Fluorobenzyl chloride
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Sodium hydroxide (NaOH)
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Ethanol
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Distilled water
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Hydrochloric acid (HCl)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Deprotonation of Thiol: In a round-bottom flask, dissolve 1 equivalent of 2-mercaptonicotinic acid in ethanol. To this solution, add 1.1 equivalents of an aqueous solution of sodium hydroxide with stirring. This will deprotonate the thiol group, forming the more nucleophilic thiolate.
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Nucleophilic Substitution: To the stirred solution of the sodium thiolate, add 1.05 equivalents of 4-fluorobenzyl chloride dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
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Workup and Precipitation: Once the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of approximately 4-5.
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Isolation and Purification: The precipitated solid, 2-[(4-Fluorobenzyl)thio]nicotinic acid, is collected by vacuum filtration, washed with cold distilled water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Experimental Choices:
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The use of a base like sodium hydroxide is crucial to deprotonate the thiol of 2-mercaptonicotinic acid, significantly increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of 4-fluorobenzyl chloride.
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Ethanol is chosen as the solvent due to its ability to dissolve both the starting materials and the intermediate salt.
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Acidification is necessary to protonate the carboxylic acid group, rendering the final product less soluble in water and allowing for its precipitation and isolation.
Caption: Proposed GPR109A signaling pathway for 2-[(4-Fluorobenzyl)thio]nicotinic acid.
Future Perspectives
2-[(4-Fluorobenzyl)thio]nicotinic acid represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on its synthesis and purification, followed by in-vitro and in-vivo studies to validate its predicted biological activities. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for optimizing its therapeutic potential. The versatility of the nicotinic acid core, combined with the strategic introduction of the 4-fluorobenzylthio moiety, offers a compelling avenue for the discovery of new drugs targeting a range of diseases.
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Nicotinic acid - Wikipedia. Available from: [Link]
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(PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available from: [Link]
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SYNTHESIS AND STRUCTURE OF NEW THIOUREA DERIVATIVES OF NICOTINIC ACID WITH FRAGMENTS OF NATURAL ALKALOIDS | Request PDF - ResearchGate. Available from: [Link]
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